N'-CYCLOHEPTYL-N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PIPERIDIN-1-YL)ETHYL]ETHANEDIAMIDE
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Overview
Description
N-cycloheptyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cycloheptyl group, a tetrahydroquinoline moiety, and a piperidine ring, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the tetrahydroquinoline and piperidine intermediates, followed by their coupling with the cycloheptyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
N-cycloheptyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of tetrahydroquinoline and piperidine, such as:
- N1-cycloheptyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- N1-cycloheptyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Uniqueness
What sets N-cycloheptyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide apart is its unique combination of functional groups and structural features
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4O2/c1-29-15-9-10-20-18-21(13-14-23(20)29)24(30-16-7-4-8-17-30)19-27-25(31)26(32)28-22-11-5-2-3-6-12-22/h13-14,18,22,24H,2-12,15-17,19H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJBVCROJNLJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCCC3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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